

(S)-AZD6482: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (S)-AZD 6482

Cat. No.: B605771

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(S)-AZD6482 is a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3K β). This document provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols for research and drug development professionals.

Chemical and Physical Properties

(S)-AZD6482 is the S-enantiomer of AZD6482. The following table summarizes its key chemical and physical properties.

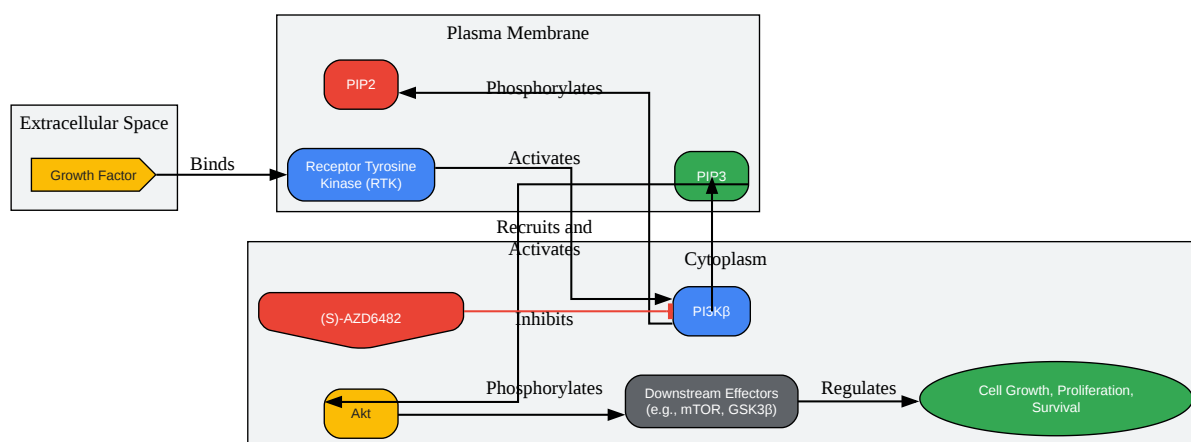
Property	Value	Reference
CAS Number	1173900-37-2	[1]
Molecular Formula	C ₂₂ H ₂₄ N ₄ O ₄	[1][2]
Molecular Weight	408.45 g/mol	[2][3]
IUPAC Name	(S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid	[1]
Appearance	Solid powder	[1]
Purity	≥98%	[4]
Solubility	Soluble to 100 mM in DMSO and to 10 mM in 1eq. HCl	[4]
Storage	Store at -20°C	[2][4]

Mechanism of Action and In Vitro Activity

(S)-AZD6482 is an ATP-competitive inhibitor of PI3K β , exhibiting high selectivity over other PI3K isoforms.[1][2][5] Its inhibitory activity has been quantified in various cell-free and cell-based assays.

PI3K/Akt Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), to the plasma membrane.[7] This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets, orchestrating various cellular responses.[7] (S)-AZD6482, by selectively inhibiting the p110 β catalytic subunit of PI3K, blocks the conversion of PIP2 to PIP3, thereby downregulating the entire PI3K/Akt signaling cascade.



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PI3K/Akt signaling pathway and the inhibitory action of (S)-AZD6482.

In Vitro Inhibitory Activity

The inhibitory potency of (S)-AZD6482 against various PI3K isoforms is summarized below.

Target	IC ₅₀ (nM)	Assay Type	Reference
PI3Kβ	0.69	Cell-free	[4] [8] [9]
PI3Kδ	13.6	Cell-free	[4] [9]
PI3Kγ	47.8	Cell-free	[4] [9]
PI3Kα	136	Cell-free	[4] [9]
DNA-PK	420	Cell-free	[10]

Experimental Protocols

Detailed methodologies for key experiments involving (S)-AZD6482 are provided below.

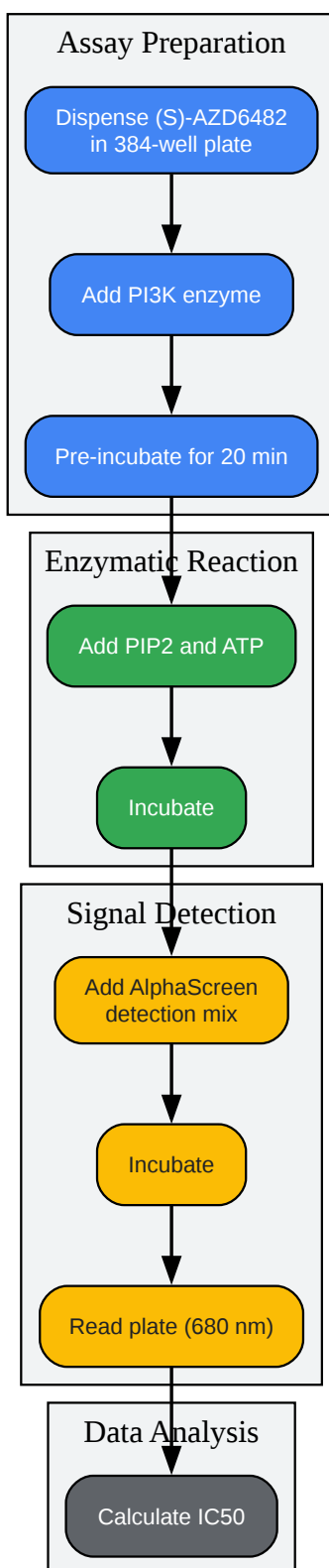
PI3K Enzyme Inhibition Assay (AlphaScreen)

This assay quantifies the ability of (S)-AZD6482 to inhibit the enzymatic activity of PI3K isoforms.

Principle: The assay measures the PI3K-mediated conversion of PIP2 to PIP3. A competition-based AlphaScreen™ is used where biotinylated PIP3, a GST-tagged Pleckstrin Homology (PH) domain, and AlphaScreen beads form a complex that generates a signal. The PIP3 produced by the enzymatic reaction competes with the biotinylated PIP3 for binding to the PH domain, leading to a decrease in the signal.

Methodology:

- (S)-AZD6482 is dissolved in DMSO and dispensed into 384-well plates.
- Human recombinant PI3K β , PI3K α , PI3K γ , or PI3K δ is added in a Tris buffer (50 mM Tris pH 7.6, 0.05% CHAPS, 5 mM DTT, and 24 mM MgCl₂) and pre-incubated with the compound for 20 minutes.
- A substrate solution containing PIP2 and ATP is added to initiate the enzymatic reaction.
- After the reaction, a detection mixture containing biotinylated PIP3, GST-tagged PH domain, and AlphaScreen beads is added.
- The plate is incubated to allow for complex formation.
- The signal is read on a suitable plate reader with laser excitation at 680 nm.
- The reduction in signal with increasing compound concentration is used to calculate the IC₅₀ value.[\[10\]](#)



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Workflow for the PI3K enzyme inhibition AlphaScreen assay.

Washed Platelet Aggregation (WPA) Assay

This assay assesses the anti-platelet activity of (S)-AZD6482.

Principle: Platelet aggregation is measured by changes in light absorbance in a platelet suspension after the addition of an agonist. Inhibition of aggregation by the compound is quantified.

Methodology:

- Platelets are isolated from human blood and resuspended in Tyrode's buffer containing hirudin and apyrase to a concentration of 2×10^{15} /L.
- The platelet suspension is rested for 30 minutes at room temperature.
- CaCl_2 is added to a final concentration of 2 mM immediately before the assay.
- (S)-AZD6482, dissolved in DMSO, is added to a 96-well plate.
- The washed platelet suspension is added to the wells and pre-incubated with the compound for 5 minutes.
- Platelet aggregation is induced by adding an agonist (e.g., ADP or collagen).
- Light absorbance at 650 nm is measured before and after a 5-minute plate shake.
- Percent aggregation is calculated, and IC_{50} values are determined from the concentration-response curve.[\[10\]](#)

Cell Growth Inhibition Assay

This type of assay evaluates the effect of (S)-AZD6482 on the proliferation of cancer cell lines.

Principle: The viability of cells is measured after a period of incubation with the compound. A decrease in cell viability indicates an anti-proliferative effect.

Methodology:

- Cancer cell lines (e.g., human RFX393 or SW982 cells) are seeded in multi-well plates and allowed to adhere overnight.
- The cells are treated with various concentrations of (S)-AZD6482 for a specified period (e.g., 48 hours).
- Cell viability is assessed using a suitable method, such as an MTT or CellTiter-Glo® assay.
- The results are used to generate a dose-response curve and calculate the IC₅₀ for growth inhibition.[10]

Conclusion

(S)-AZD6482 is a valuable research tool for investigating the role of PI3K β in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for studies in thrombosis and oncology, particularly in tumors with PTEN deficiency. The provided information on its chemical properties and experimental protocols serves as a guide for researchers in designing and conducting their studies.

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